
双去氢生物素
描述
双去氢生物素是生物素的衍生物,生物素是一种水溶性维生素,在各种代谢过程中发挥着至关重要的作用。生物素也称为维生素B7或维生素H。双去氢生物素是由生物素降解形成的,是其主要代谢产物之一。 它参与生物素的分解代谢,通常用作生物学研究中生物素代谢的生物标志物 .
科学研究应用
双去氢生物素在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究生物素及其代谢物降解途径的模型化合物。 在生物学领域,双去氢生物素用作生物素代谢的生物标志物,并用于与维生素B7缺乏及其对健康的影响相关的研究 .
在医学领域,双去氢生物素用于了解生物素补充剂的药代动力学和生物利用度。 它有助于确定各种代谢紊乱中基于生物素的治疗的适当剂量和疗效 . 在工业领域,双去氢生物素用于开发依赖于生物素及其代谢物检测的基于生物素的测定和诊断工具 .
作用机制
双去氢生物素的作用机制与其作为生物素降解途径中代谢产物的作用有关。双去氢生物素通过生物素的β-氧化形成,并进一步代谢成生物素亚砜和生物素砜等其他化合物。 这些代谢物在各种代谢过程中起着至关重要的作用,包括基因表达的调节和细胞健康的维持 .
双去氢生物素通过与参与生物素代谢的特定酶和蛋白质相互作用来发挥作用。它充当这些酶的底物,促进生物素转化为其各种代谢物。 参与此过程的分子靶标和途径包括依赖生物素的羧化酶和负责生物素降解的酶 .
生化分析
Biochemical Properties
Bisnorbiotin, like biotin, is likely to play a role in critical metabolic reactions in the cell . Biotin acts as a coenzyme in carboxylation reactions essential for gluconeogenesis, lipid metabolism, and amino acid catabolism
Cellular Effects
Biotin, from which Bisnorbiotin is derived, is known to have significant effects on various types of cells and cellular processes . Biotin influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Biotin, its parent compound, is known to affect gene expression at both the transcriptional and translational levels . It is plausible that Bisnorbiotin may exert similar effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that biotin and its metabolites, including Bisnorbiotin, must be considered in bioavailability studies . Biotin interference in certain assays can lead to diagnostic errors or misdiagnoses .
Dosage Effects in Animal Models
It is known that biotin deficiency during pregnancy in animals leads to embryonic growth retardation, congenital malformation, and death .
Metabolic Pathways
Bisnorbiotin is a catabolite of biotin, suggesting that it is involved in the metabolic pathways of biotin . Biotin acts as a coenzyme in carboxylation reactions, which are essential for various metabolic pathways .
Transport and Distribution
It is known that biotin is transported across the intestinal apical membrane domain via the inwardly directed Na+ gradient .
Subcellular Localization
The subcellular localization of Bisnorbiotin is not well-documented. Given its structural similarity to biotin, it may be localized in similar subcellular compartments. Biotin is essential for all organisms, and animal cells cannot synthesize this micronutrient .
准备方法
合成路线和反应条件: 双去氢生物素可以通过生物素的β-氧化合成。 该过程涉及生物素戊酸侧链的降解,导致形成双去氢生物素和其他相关中间体 . 反应条件通常涉及使用促进β-氧化过程的特定酶。
工业生产方法: 双去氢生物素的工业生产不如生物素本身的生产常见。 它可以在实验室中通过模拟生物体中生物素自然降解途径的受控酶促反应生产 .
化学反应分析
反应类型: 双去氢生物素会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其在生物素代谢中的作用及其转化为其他代谢物至关重要。
常用试剂和条件: 双去氢生物素反应中常用的试剂包括氧化剂、还原剂和促进生物素转化为双去氢生物素的特定酶。 这些反应的条件通常涉及生理pH和温度,以模拟自然代谢过程 .
形成的主要产物: 双去氢生物素反应形成的主要产物包括生物素亚砜、生物素砜和双去氢生物素甲基酮。 这些代谢物对于理解生物体中生物素的整体代谢至关重要 .
相似化合物的比较
双去氢生物素与其他类似化合物相比是独一无二的,因为它在生物素降解途径中的特定作用。类似的化合物包括生物素亚砜、生物素砜和双去氢生物素甲基酮。 这些化合物也是生物素的代谢产物,具有相似的化学结构和功能 .
双去氢生物素不同于它通过生物素的β-氧化形成,以及它作为生物素降解途径中中间体的特定作用。 这种独特性使双去氢生物素成为研究生物素代谢及其对健康影响的必不可少的化合物 .
属性
IUPAC Name |
3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGCLSCEPNVQP-VPLCAKHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317948 | |
| Record name | Bisnorbiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bisnorbiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16968-98-2 | |
| Record name | Bisnorbiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisnorbiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisnorbiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisnorbiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bisnorbiotin is a major metabolite of biotin generated through the β-oxidation of the valeric acid side chain of the biotin molecule. This process involves the shortening of the side chain by two carbon units. [, , ]
A: Both biotin and bisnorbiotin are primarily excreted in urine. Studies in rats have shown that bisnorbiotin, being more water-soluble, is excreted even more rapidly than biotin itself. [] Biliary excretion of both compounds is minimal. []
A: Several factors can affect bisnorbiotin excretion. For instance, smoking has been linked to accelerated biotin catabolism in women, leading to increased urinary excretion of bisnorbiotin. [, ] Additionally, pregnancy [] and lactation [, ] can also influence bisnorbiotin excretion. Certain anticonvulsant medications, like carbamazepine and phenytoin, have been shown to increase bisnorbiotin excretion in children. []
A: Research suggests that rats [] and pigs [] exhibit similar biotin metabolism to humans, making them appropriate animal models for studying human biotin metabolism. These animals excrete bisnorbiotin as a major biotin metabolite, just like humans.
A: Bisnorbiotin is commonly measured in biological samples such as urine and serum using high-performance liquid chromatography (HPLC) coupled with an avidin-binding assay. [, , , ] This method allows for the separation and quantification of biotin and its metabolites.
A: Yes, relying solely on avidin-binding assays to measure biotin in biological samples can lead to underestimations. This is because these assays detect not only biotin but also other avidin-binding substances, including bisnorbiotin and biotin sulfoxide. [, ]
A: While urinary biotin excretion is considered a sensitive indicator of biotin deficiency, measuring urinary bisnorbiotin excretion may provide a more complete picture of biotin metabolism. [, , ] Studies have shown that both biotin and bisnorbiotin excretion decrease in the early stages of experimentally induced biotin deficiency. []
A: While some bacteria can degrade biotin into bisnorbiotin, research suggests that bisnorbiotin found in human urine primarily originates from biotin catabolism within human tissues rather than from gut bacteria. This conclusion is supported by studies showing increased urinary excretion of bisnorbiotin after intravenous biotin administration, a route that bypasses exposure to intestinal microorganisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



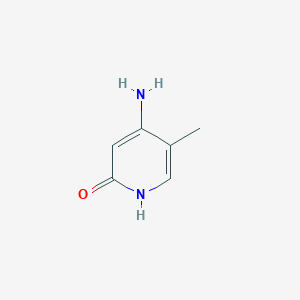
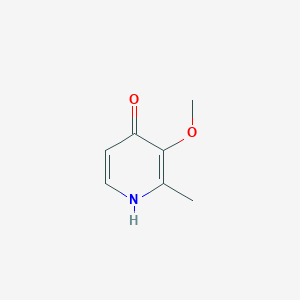



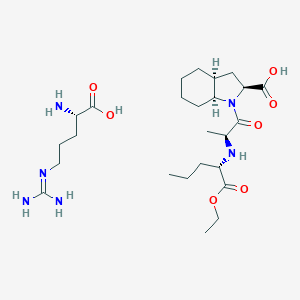
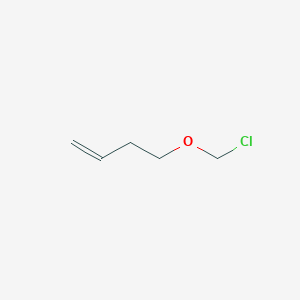
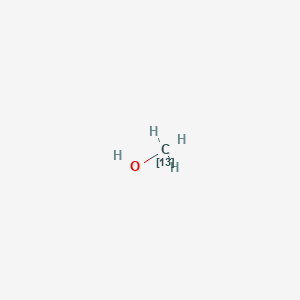

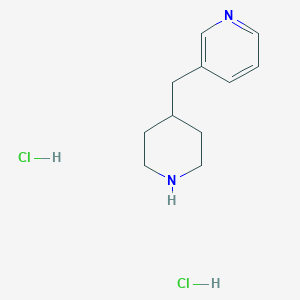


![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
